2-((2R)-2-(Hydroxymethyl)-5-methoxy-1,3-oxathiolan-2-yl)benzoic acid
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Overview
Description
2-((2R)-2-(Hydroxymethyl)-5-methoxy-1,3-oxathiolan-2-yl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an oxathiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2R)-2-(Hydroxymethyl)-5-methoxy-1,3-oxathiolan-2-yl)benzoic acid typically involves multi-step organic reactions. One possible route could involve the formation of the oxathiolane ring followed by its attachment to the benzoic acid moiety. Key steps might include:
Formation of the oxathiolane ring: This could be achieved through the reaction of a suitable diol with a thiol under acidic conditions.
Attachment to benzoic acid: The oxathiolane intermediate could then be reacted with a benzoic acid derivative, possibly through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((2R)-2-(Hydroxymethyl)-5-methoxy-1,3-oxathiolan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Formation of benzyl alcohol from the benzoic acid moiety.
Substitution: Introduction of new functional groups in place of the methoxy group.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in the development of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-((2R)-2-(Hydroxymethyl)-5-methoxy-1,3-oxathiolan-2-yl)benzoic acid would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The oxathiolane ring and benzoic acid moiety could play key roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-((2R)-2-(Hydroxymethyl)-5-methoxy-1,3-oxathiolan-2-yl)benzoic acid: Unique due to its specific functional groups and ring structure.
2-((2R)-2-(Hydroxymethyl)-1,3-oxathiolan-2-yl)benzoic acid: Lacks the methoxy group.
2-((2R)-2-(Hydroxymethyl)-5-methoxy-1,3-dioxolan-2-yl)benzoic acid: Contains a dioxolane ring instead of an oxathiolane ring.
Uniqueness
The presence of the oxathiolane ring and the specific arrangement of functional groups make this compound unique. These features could confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C12H14O5S |
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Molecular Weight |
270.30 g/mol |
IUPAC Name |
2-[(2R)-2-(hydroxymethyl)-5-methoxy-1,3-oxathiolan-2-yl]benzoic acid |
InChI |
InChI=1S/C12H14O5S/c1-16-10-6-18-12(7-13,17-10)9-5-3-2-4-8(9)11(14)15/h2-5,10,13H,6-7H2,1H3,(H,14,15)/t10?,12-/m0/s1 |
InChI Key |
DJUKKZIJMYLIOE-KFJBMODSSA-N |
Isomeric SMILES |
COC1CS[C@@](O1)(CO)C2=CC=CC=C2C(=O)O |
Canonical SMILES |
COC1CSC(O1)(CO)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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